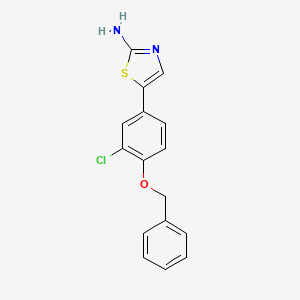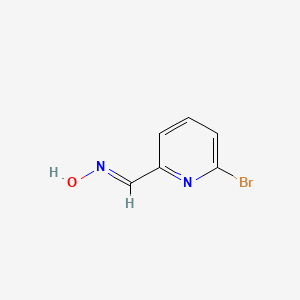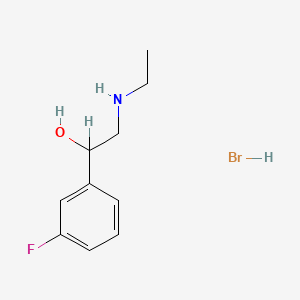
1,5-Dibromo-2-chloro-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-2-chloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. It is a derivative of benzene, substituted with two bromine atoms, one chlorine atom, and one nitro group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-chloro-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,5-dibromo-2-chlorobenzene using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions: 1,5-Dibromo-2-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Reduction: The major product is 1,5-dibromo-2-chloro-3-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
科学的研究の応用
1,5-Dibromo-2-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 1,5-dibromo-2-chloro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
類似化合物との比較
- 1,4-Dibromo-2-chloro-5-nitrobenzene
- 1-Chloro-3,5-dibromobenzene
- 1,4-Dibromo-2-nitrobenzene
Comparison: 1,5-Dibromo-2-chloro-3-nitrobenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and applications due to its specific electronic and steric properties .
特性
分子式 |
C6H2Br2ClNO2 |
|---|---|
分子量 |
315.34 g/mol |
IUPAC名 |
1,5-dibromo-2-chloro-3-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
InChIキー |
SQFWJUIHMVPRGQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


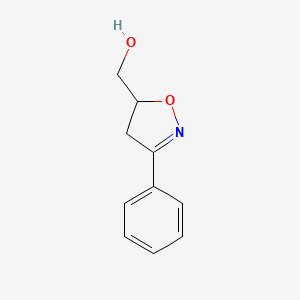

![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
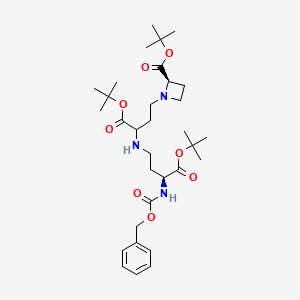


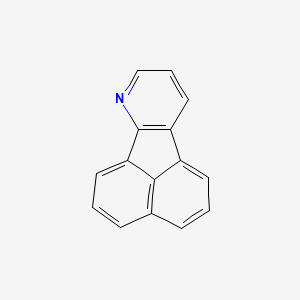

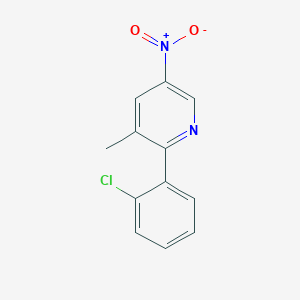
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
